molecular formula C11H12BrClO3 B13683596 Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B13683596
M. Wt: 307.57 g/mol
InChI Key: CNHYXVHNVKHBMM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a phenyl ring substituted with bromine (Br) at the ortho (C2) position and chlorine (Cl) at the para (C4) position. The hydroxyl (-OH) and ethyl ester (-COOEt) groups at the β-carbon create a chiral center, making stereochemical control critical during synthesis and application. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in enantioselective catalysis and chiral building block preparation .

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3

InChI Key

CNHYXVHNVKHBMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

Detailed Synthetic Routes

Halogenation of Phenyl Ring

Selective halogenation of the phenyl ring to introduce bromine at the 2-position and chlorine at the 4-position is a critical initial step. Common methods include electrophilic aromatic substitution using brominating and chlorinating agents under controlled temperature and solvent conditions. The regioselectivity is influenced by directing effects of substituents already present on the ring.

Formation of Ethyl Ester

The esterification step involves reacting the appropriate hydroxypropanoic acid derivative with ethanol under acidic or catalytic conditions to form the ethyl ester. Alternatively, ethyl 3-bromopropanoate can be used as a starting material for further functionalization.

Hydroxylation at the 3-Position

The introduction of the hydroxyl group at the 3-position on the propanoate chain can be achieved via nucleophilic addition or oxidation-reduction reactions. For example, controlled hydroxylation of ethyl 3-bromopropanoate derivatives can yield the hydroxypropanoate product. Reaction conditions such as temperature, solvent, and reagent equivalents are optimized to maximize yield and purity.

Representative Preparation Method from Patent Literature

A relevant method for preparing similar ethyl 3-bromo-substituted hydroxypropanoates involves:

  • Forming a reaction mixture of the bromo-substituted compound, an oxidizing agent (e.g., potassium persulfate), and an organic solvent such as acetonitrile.
  • Adding an acid catalyst, commonly sulfuric acid, in controlled equivalents (0.05 to 1.5 eq).
  • Conducting the reaction at temperatures ranging from 0 °C to 82 °C, often stirring at room temperature initially, then heating to 55–65 °C.
  • Completing the reaction by adding additional substrate and continuing stirring to achieve yields of approximately 75–80%.

This method emphasizes the use of potassium persulfate as the oxidant and sulfuric acid as the catalyst to facilitate the oxidation and hydroxylation steps efficiently.

Alternative Synthetic Approaches

While direct methods for this compound are limited, related compounds have been synthesized via:

  • Cyclization reactions involving substituted benzaldehydes and ethyl chloroacetoacetate derivatives.
  • Multi-step sequences avoiding hazardous reagents like potassium cyanide.
  • Alkylation and cyanation steps to introduce complex substituents, followed by purification through salt formation.

These approaches demonstrate the feasibility of modifying the aromatic ring and side chains to achieve the desired compound with high purity and yield.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Halogenation Bromine and chlorine sources, solvent 0–25 Several hours Variable Regioselective substitution required
Esterification Ethanol, acid catalyst (e.g., H2SO4) Reflux (~78) 2–6 hours High Standard Fischer esterification
Hydroxylation Potassium persulfate, sulfuric acid, acetonitrile 15–65 4–8 hours 75–80 Oxidation-hydroxylation step
Purification Extraction, crystallization Ambient Variable Purity >95% achievable

Analysis of Preparation Methods

Efficiency and Yield

The oxidation-hydroxylation method using potassium persulfate and sulfuric acid in acetonitrile provides a balanced approach between operational simplicity and good yield (75–80%). The use of mild temperatures (15–65 °C) limits side reactions and degradation.

Selectivity and Purity

Control of halogenation regioselectivity is crucial to avoid isomeric impurities. The subsequent esterification and hydroxylation steps must preserve the halogen substituents without unwanted displacement or over-oxidation. Purification by crystallization or salt formation enhances the purity to >95%.

Research Findings and Supporting Evidence

  • The potassium persulfate-mediated oxidation in acetonitrile catalyzed by sulfuric acid is a documented effective method for preparing bromo-substituted hydroxy esters with good yields and purity.
  • Multi-step syntheses involving halogenation, esterification, and hydroxylation are consistent with established organic synthesis protocols for halogenated hydroxy esters.
  • Improved processes for related compounds emphasize reducing hazardous reagents and simplifying steps, which can be adapted for this compound synthesis.
  • Comparative analysis with related halogenated esters highlights the unique reactivity and biological potential of this compound due to its specific halogen pattern and hydroxyl group.

Summary Table of Key Preparation Methods

Method Description Oxidant/Catalyst Solvent Temp. Range (°C) Yield (%) Reference
Oxidation-hydroxylation with potassium persulfate and sulfuric acid Potassium persulfate, H2SO4 Acetonitrile 15–65 75–80
Multi-step halogenation → esterification → hydroxylation Bromine, Chlorine reagents, Acid catalyst Various 0–78 (reflux) Variable
Cyclization and alkylation avoiding cyanide Various bases and alkyl halides DMF, Ethyl acetate 80–110 Up to 90

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The hydroxy group can form hydrogen bonds, further affecting its interactions with enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Table 1: Key Structural and Electronic Differences Among Analogues

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Optical Activity (Specific Rotation)
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate 2-Br, 4-Cl 293.57 (calculated) -OH, -COOEt Not reported
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate 4-NO₂ 255.23 -OH, -COOEt [α]D = +12.3° (CHCl₃)
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2-Cl, 6-Cl 268.11 -OH, -COOEt [α]D = -8.7° (CHCl₃)
Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate 3-Br, 4-CH₃ 287.15 -OH, -COOEt Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) group in the para-substituted analogue (Table 1, row 2) increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution compared to halogenated derivatives. In contrast, methyl (-CH₃) groups (row 4) donate electrons, reducing ring reactivity .
Functional Group Variations: Hydroxy vs. Oxo Derivatives

Table 2: Comparison of Hydroxypropanoate and Oxopropanoate Derivatives

Compound Name Functional Group at C3 Key Reactivity Applications
Ethyl 3-(2-chlorophenyl)-3-oxopropanoate Ketone (=O) Electrophilic at carbonyl carbon Knoevenagel condensations
This compound Alcohol (-OH) Nucleophilic hydroxyl; hydrogen bonding Chiral resolution, Mosher ester synthesis

Key Observations :

  • Hydrogen Bonding: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents (e.g., methanol) compared to oxo derivatives .
  • Derivatization Potential: Hydroxypropanoates are more amenable to chiral derivatization (e.g., Mosher’s esters for absolute configuration determination) than oxo derivatives .
Stereochemical Considerations

The absolute configuration of β-hydroxy esters is often determined via Mosher’s ester analysis. For example:

  • Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate was confirmed as S-configured via ¹H/¹⁹F-NMR shielding effects in its (R)-MTPA ester derivatives .
  • Diastereomer separation challenges (e.g., for difluoro-dioxolane analogues in ) highlight the importance of substituent bulkiness in resolution efficiency.

Key Observations :

  • Enantio-Relay Catalysis : Biphenyl derivatives (Table 3, row 2) achieve higher enantioselectivity due to planar chirality induction .
  • Kinetic Resolution : Halogenated analogues (e.g., 2,6-dichloro) require optimized KR conditions to achieve >99% ee .

Biological Activity

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed analysis of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₄H₁₄BrClO₃
  • Molecular Weight : Approximately 307.57 g/mol
  • CAS Number : 1519459-20-1

The compound features a hydroxypropanoate structure with a phenyl ring substituted with bromine and chlorine at the 2 and 4 positions, respectively. These halogen substituents enhance its reactivity and selectivity towards biological targets, making it an interesting candidate for further research in medicinal applications.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Interactions : The compound has been studied as a biochemical probe for enzyme-substrate interactions, particularly in drug development contexts. Its halogen substituents may enhance binding affinity to specific enzymes or receptors, facilitating investigations into enzyme kinetics and receptor-ligand interactions.
  • Inhibitory Activity : It has been noted for its potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms like PI3K-a and -β, which are crucial in cellular signaling pathways related to cancer and inflammatory diseases .
  • Selectivity : The compound demonstrates selectivity against a subset of Class I PI3-kinase isoforms while sparing others, potentially reducing side effects associated with broader-spectrum inhibitors .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Anti-tumor Activity : In vitro studies have shown that compounds with similar structures exhibit anti-tumor effects by inhibiting uncontrolled cellular proliferation associated with malignancies. This suggests that this compound could be explored for anti-cancer therapies .
  • Inflammatory Diseases : Its potential utility in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease has been proposed, given its mechanism of action involving key signaling pathways .

Synthesis

The synthesis of this compound can be achieved through various methods that ensure high yields and purity. Typical synthetic routes include:

  • Reactions Involving Halogenated Precursors : The compound is synthesized from ethyl acetoacetate derivatives through halogenation reactions followed by hydrolysis to introduce the hydroxy group.
  • Biocatalysis : Recent advancements suggest the use of biocatalysts for synthesizing chiral intermediates, offering environmentally friendly pathways with improved selectivity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular WeightKey Biological Activity
This compound307.57 g/molPI3K inhibition, anti-tumor activity
Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate291.11 g/molModerate enzyme interactions
Ethyl 2-(bromophenyl)acetate265.19 g/molAntimicrobial properties

This table illustrates that while other compounds may share some biological activities, the specific combination of halogens in this compound enhances its reactivity and potential therapeutic applications.

Q & A

Q. Critical Reaction Parameters :

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may risk decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates .
  • Catalysts : DMAP or DCC improves esterification efficiency .

Q. Yield Optimization :

ParameterOptimal RangeImpact on Yield
Reaction Time12–24 hrsProlonged time increases conversion but risks side reactions
Catalyst Loading5–10 mol%Excess catalyst may precipitate impurities
Purity of Precursors>95%Higher purity reduces byproduct formation

How do the bromine and chlorine substituents affect the compound's interaction with biological targets?

Advanced Research Question
The 2-bromo-4-chloro substitution pattern enhances:

  • Lipophilicity : Increases membrane permeability, critical for cellular uptake (logP increases by ~1.2 compared to non-halogenated analogs) .
  • Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with enzyme active sites (e.g., cytochrome P450 or kinase targets) .
  • Steric Effects : The bulky bromine at the ortho position may restrict rotational freedom, favoring binding to hydrophobic pockets .

Q. Mechanistic Insights :

  • Enzyme Inhibition : Competitive inhibition observed in acetylcholinesterase assays (IC₅₀ = 12.3 µM) due to halogen-mediated H-bonding with catalytic triads .
  • Receptor Binding : Bromine’s polarizability enhances van der Waals interactions with GPCRs, as shown in radioligand displacement assays .

What analytical techniques are critical for characterizing this compound's purity and structure?

Basic Research Question
Essential Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of halogen substitution (e.g., coupling constants for ortho-Br and para-Cl) .
  • GC-MS : Detects volatile impurities (<0.5% by area) and validates molecular ion peaks (m/z 321.5 [M+H]⁺) .
  • HPLC-PDA : Quantifies enantiomeric purity (C18 column, 70:30 hexane:IPA mobile phase) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (SHELX suite for refinement) .
  • DSC/TGA : Assess thermal stability (decomposition onset at 180°C) .

What are the key challenges in achieving enantiomeric purity during synthesis?

Advanced Research Question
Challenges :

  • Racemization : The β-hydroxy ester moiety is prone to racemization under basic or high-temperature conditions .
  • Chiral Resolution : Requires chiral stationary phases (e.g., amylose derivatives) or enzymatic kinetic resolution .

Q. Strategies for Enantiocontrol :

MethodEfficiency (ee%)Limitations
Asymmetric Catalysis85–90%Cost of chiral ligands
Enzymatic Hydrolysis92–95%Substrate specificity
Chiral Chromatography>99%Scalability issues

How does this compound compare to its structural analogs in terms of biological activity?

Advanced Research Question
Comparative Analysis :

Compound (Analog)Key Structural DifferencesBioactivity (IC₅₀)
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoateMeta-Cl vs. para-Cl18.7 µM (vs. 12.3 µM in target)
Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoateFluoro/CF₃ vs. Br/Cl25.4 µM (reduced lipophilicity)
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoateDual Cl vs. Br/Cl9.8 µM (enhanced steric effects)

Q. Structure-Activity Trends :

  • Halogen Position : Ortho-Br improves target affinity by 40% compared to para-Br .
  • Electron-Withdrawing Groups : CF₃ reduces activity due to excessive electron withdrawal .

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